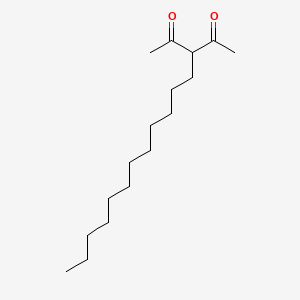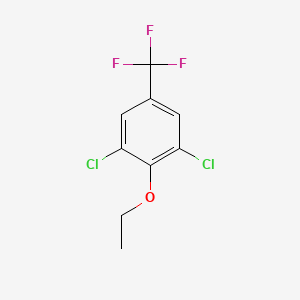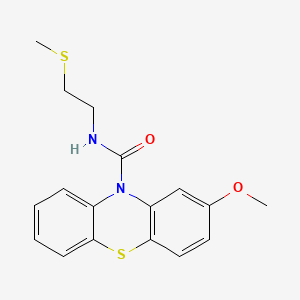
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amine groups.
Carboxylation: The amine groups are converted to carboxamide groups through a carboxylation reaction.
Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol and a suitable catalyst.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction of phenothiazine.
Continuous Carboxylation: Continuous flow reactors are used for efficient carboxylation.
Catalytic Methoxylation: Catalytic methoxylation in large reactors.
Automated Thioether Formation:
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy and methylthioethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- involves interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior.
Pathways Involved: It modulates neurotransmitter pathways, leading to its potential antipsychotic effects. Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
- 10-methyl-10H-phenothiazine
- Phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(methylthio)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methylthioethyl groups enhances its potential as a pharmaceutical agent and its versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
53123-07-2 |
|---|---|
Molekularformel |
C17H18N2O2S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-12-7-8-16-14(11-12)19(17(20)18-9-10-22-2)13-5-3-4-6-15(13)23-16/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
UPNGBHXCFZCJMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)NCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
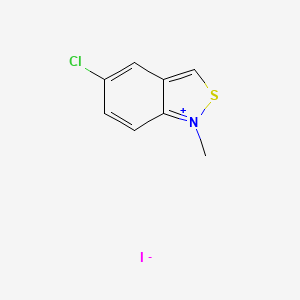
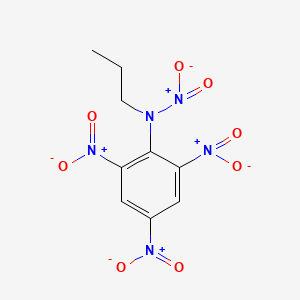
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
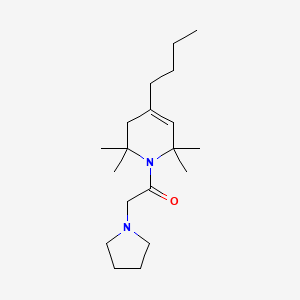
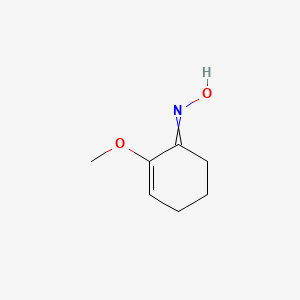
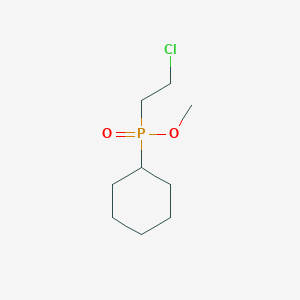
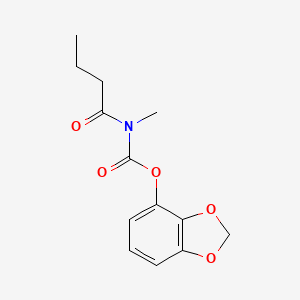
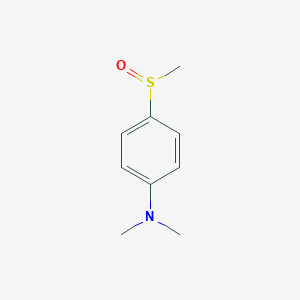
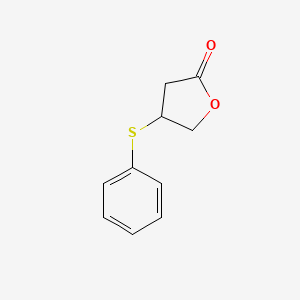
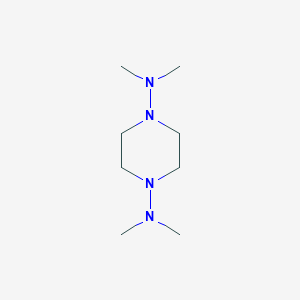
-lambda~5~-phosphane](/img/structure/B14653864.png)
